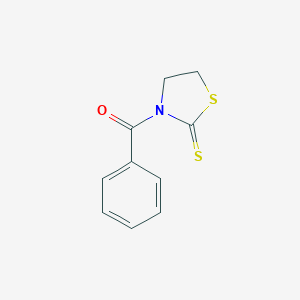

3-Benzoylthiazolidine-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKQMWLTQNBOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356999 | |

| Record name | 3-Benzoylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70326-37-3 | |

| Record name | 3-Benzoylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzoylthiazolidine-2-thione

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 3-benzoylthiazolidine-2-thione, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic process.

Introduction

Thiazolidine-2-thiones are a significant class of heterocyclic compounds that serve as versatile intermediates in organic synthesis and are core scaffolds in various biologically active molecules. Their derivatives have shown a wide range of pharmacological activities, including use as xanthine oxidase inhibitors, anti-inflammatory agents, and antimicrobials.[1][2][3] The introduction of a benzoyl group at the 3-position of the thiazolidine-2-thione ring can significantly modulate its chemical properties and biological activity, making the synthesis of this compound a process of considerable interest.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the thiazolidine-2-thione core, followed by the N-acylation with benzoyl chloride.

Step 1: Synthesis of Thiazolidine-2-thione

The foundational thiazolidine-2-thione ring is commonly synthesized from β-aminoethanol (2-aminoethanol).[1][4] The reaction proceeds by treating 2-aminoethanol with carbon disulfide in the presence of a base.

Step 2: Benzoylation of Thiazolidine-2-thione

The second step is the N-benzoylation of the synthesized thiazolidine-2-thione. This is an acylation reaction where the nitrogen atom of the thiazolidine-2-thione ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. The direction of benzoylation is influenced by factors such as the solvent and the presence of specific cations.[5][6][7]

Reaction Mechanism

The synthesis of this compound proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Deprotonation A base, such as triethylamine or sodium hydroxide, removes the acidic proton from the nitrogen atom of the thiazolidine-2-thione ring, forming a resonance-stabilized thiazolidinide anion. This deprotonation significantly increases the nucleophilicity of the nitrogen atom.

Step 2: Nucleophilic Attack The highly nucleophilic nitrogen atom of the thiazolidinide anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This step yields the final product, this compound.

Experimental Protocols

Synthesis of Thiazolidine-2-thione

This protocol is adapted from established procedures for the synthesis of the thiazolidine-2-thione core.[1][8]

Materials:

-

2-Aminoethanol

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask, dissolve 2-aminoethanol (0.05 mol) and potassium hydroxide (0.10 mol) in ethanol (100 mL).[1]

-

Cool the reaction mixture to 40°C.[1]

-

Slowly add carbon disulfide (0.10 mol) to the mixture in batches over approximately one hour while maintaining the temperature.[1]

-

Stir the reaction mixture at 40°C for an additional 3 hours.[1]

-

After completion, cool the mixture to 5-10°C and wash with a 5% sodium hydroxide solution (100 mL).[1]

-

Extract the product with dichloromethane (3 x 25 mL).[1]

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

The crude product can be further purified by column chromatography or recrystallization from ethanol to yield pure thiazolidine-2-thione.[1][9]

Synthesis of this compound

This protocol describes the N-benzoylation of thiazolidine-2-thione.

Materials:

-

Thiazolidine-2-thione

-

Benzoyl Chloride

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Anhydrous Dichloromethane (CH₂Cl₂) or a suitable nonpolar solvent[5]

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve thiazolidine-2-thione (10.0 mmol) and triethylamine (13.2 mmol) in anhydrous dichloromethane (80 mL) in a flask at 0°C.[9]

-

Slowly add benzoyl chloride (11.0 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to yield pure this compound.[1][9]

Quantitative Data

The following table summarizes typical yields and characterization data for the synthesis of thiazolidine-2-thione and its derivatives.

| Compound | Starting Materials | Catalyst/Base | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |

| Thiazolidine-2-thione | 2-Aminoethanol, CS₂ | KOH | Ethanol | 68.1 | 105–107 | ESI-MS: m/z 119.9913 [M+H]⁺ | [9] |

| 3-ethyl-thiazolidine-2-thione | Thiazolidine-2-thione, Bromoethane | NaOH | Ethanol | 71.9 | - | ¹H-NMR, ¹³C-NMR, ESI-MS: m/z 148.0801 [M+H]⁺ | [8] |

| 3-propyl-thiazolidine-2-thione | Thiazolidine-2-thione, Bromopropane | NaOH | Ethanol | 68.3 | - | ¹H-NMR, ¹³C-NMR | [8][9] |

| 3-benzyl-thiazolidine-2-thione | Thiazolidine-2-thione, Benzyl bromide | NaOH, CuI | Ethanol | 68.9 | 115–117 | ¹H-NMR, ¹³C-NMR, ESI-MS: m/z 210.0405 [M+H]⁺ | [9] |

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Reaction Mechanism of N-Benzoylation

Caption: Mechanism of N-benzoylation of thiazolidine-2-thione.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the two-step synthesis.

References

- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidine-2,4-dione in benzoylation reaction | Semantic Scholar [semanticscholar.org]

- 7. THIAZOLIDINE-2,4-DIONE IN BENZOYLATION REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzoylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Benzoylthiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its key physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological activities.

Core Physicochemical Properties

This compound, with the chemical formula C₁₀H₉NOS₂, is a pale yellow solid at room temperature.[1] It possesses a molecular weight of 223.31 g/mol .[1] The structural architecture features a thiazolidine-2-thione core N-acylated with a benzoyl group. This combination of a reactive acyl moiety and a heterocyclic scaffold makes it a versatile intermediate for the synthesis of various bioactive molecules.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NOS₂ | PubChem |

| Molecular Weight | 223.31 g/mol | [1] |

| Physical State | Solid | [1] |

| Color | Very Pale Yellow | [1] |

| Melting Point | 109 °C | [1] |

| CAS Number | 70326-37-3 | PubChem |

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzoyl and thiazolidine-2-thione rings.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho) | 7.8 - 8.0 | Doublet |

| Aromatic Protons (meta, para) | 7.4 - 7.6 | Multiplet |

| -CH₂-S- | 3.3 - 3.5 | Triplet |

| -N-CH₂- | 4.3 - 4.5 | Triplet |

The aromatic protons of the benzoyl group are expected to appear in the downfield region (7.4-8.0 ppm). The methylene protons of the thiazolidine ring adjacent to the nitrogen atom are likely to be deshielded and appear at a lower field (4.3-4.5 ppm) compared to the methylene protons adjacent to the sulfur atom (3.3-3.5 ppm).

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=S (Thione) | 200 - 205 | | C=O (Benzoyl) | 165 - 170 | | Aromatic Carbons | 125 - 135 | | -N-CH₂- | 50 - 55 | | -CH₂-S- | 30 - 35 |

The thione carbon (C=S) is expected to have the most downfield chemical shift, typically above 200 ppm. The carbonyl carbon of the benzoyl group will also be significantly downfield. The aromatic carbons will resonate in the typical aromatic region, while the aliphatic carbons of the thiazolidine ring will appear in the upfield region.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | 1680 - 1700 | Strong |

| C=S Stretch (Thione) | 1200 - 1250 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Another strong band for the thione (C=S) stretch should be observable in the 1200-1250 cm⁻¹ region. Aromatic and aliphatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Predicted Mass Spectrometry Data

Electron impact mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 223. Key fragmentation patterns could involve the cleavage of the benzoyl group, leading to a fragment ion at m/z = 105 (C₆H₅CO⁺), and the thiazolidine-2-thione radical cation at m/z = 118.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the N-acylation of thiazolidine-2-thiones.

Materials:

-

Thiazolidine-2-thione

-

Benzoyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiazolidine-2-thione (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis workflow for this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (if soluble) or as a KBr pellet.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer.

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Thiazolidine-2-thione derivatives have been reported to exhibit a range of biological activities, including acting as inhibitors of xanthine oxidase and the bacterial type III secretion system.[2][4][5]

Inhibition of Bacterial Type III Secretion System (T3SS)

The Type III Secretion System is a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins into host cells, a crucial step in pathogenesis. Small molecules that inhibit the T3SS are being investigated as potential anti-virulence agents. Thiazolidine-2-thione derivatives have been shown to inhibit the T3SS, thereby preventing the translocation of virulence factors into the host cell. This mechanism offers a promising alternative to traditional antibiotics as it targets virulence rather than bacterial viability, potentially reducing the selective pressure for resistance.

Inhibition of the bacterial Type III Secretion System.

References

An In-Depth Technical Guide to 3-Benzoylthiazolidine-2-thione (CAS 70326-37-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylthiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine-2-thione core substituted with a benzoyl group at the 3-position. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to its versatile chemical reactivity and diverse biological activities. The thiazolidine-2-thione scaffold is a key pharmacophore, and its derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents, as well as inhibitors of enzymes like xanthine oxidase. This guide provides a comprehensive overview of the known properties and potential applications of this compound, with a focus on its physicochemical characteristics, synthesis, and biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 70326-37-3 | [1] |

| Molecular Formula | C₁₀H₉NOS₂ | [1] |

| Molecular Weight | 223.31 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 108 - 112 °C | [1] |

| Physical State | Solid | [1] |

| Purity | ≥ 98% (by GC) | [1] |

Synthesis and Spectral Characterization

A plausible synthetic workflow is depicted below:

References

Spectroscopic Profile of 3-Benzoylthiazolidine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Benzoylthiazolidine-2-thione. These predictions are derived from spectral data of analogous compounds and are intended to serve as a reference for researchers working with this or similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 4.60 - 4.80 | Triplet | 7.0 - 8.0 |

| H-5 | 3.30 - 3.50 | Triplet | 7.0 - 8.0 |

| Benzoyl (ortho) | 7.80 - 8.00 | Multiplet | - |

| Benzoyl (meta/para) | 7.40 - 7.60 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | 200 - 205 |

| C-4 | 55 - 60 |

| C-5 | 30 - 35 |

| C=O (Benzoyl) | 168 - 172 |

| Benzoyl (ipso) | 135 - 140 |

| Benzoyl (ortho) | 128 - 130 |

| Benzoyl (meta) | 127 - 129 |

| Benzoyl (para) | 132 - 135 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | 1680 - 1700 | Strong |

| C=S Stretch (Thione) | 1200 - 1250 | Strong |

| C-N Stretch | 1350 - 1400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 223.02 | Molecular Ion |

| [M+H]⁺ | 224.03 | Protonated Molecular Ion (ESI) |

| [M+Na]⁺ | 246.01 | Sodium Adduct (ESI) |

| C₇H₅O⁺ | 105.03 | Benzoyl cation fragment |

| C₃H₄NS₂⁺ | 118.98 | Thiazolidine-2-thione fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically used. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive or negative ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to obtain accurate mass measurements.

-

Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the detected ions. The molecular ion peak and characteristic fragment ions are identified to confirm the molecular weight and aspects of the structure.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical synthetic route for the preparation of N-acylthiazolidine-2-thiones.

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Benzoylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 3-Benzoylthiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis, structural properties, and stereochemical considerations of this molecule, presenting data in a clear and accessible format for researchers and professionals in drug development.

Molecular Structure and Properties

This compound possesses a core thiazolidine-2-thione ring system N-acylated with a benzoyl group. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NOS₂ |

| Molecular Weight | 223.31 g/mol |

| CAS Number | 70326-37-3 |

| Appearance | Likely a crystalline solid |

| Melting Point | Not consistently reported, but expected for a solid organic compound |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of thiazolidine-2-thione with benzoyl chloride in the presence of a base. This reaction is a standard procedure for the preparation of N-acyl derivatives of heterocyclic amines.

Experimental Protocol: N-Acylation of Thiazolidine-2-thione

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Thiazolidine-2-thione

-

Benzoyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography apparatus (if necessary for purification)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazolidine-2-thione (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir the mixture at room temperature.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.0 to 1.2 equivalents) dropwise to the stirring solution. The reaction may be exothermic, and cooling in an ice bath might be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (thiazolidine-2-thione) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution to neutralize any excess benzoyl chloride and triethylamine hydrochloride.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The Evolving Landscape of Thiazolidine-2-thione Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have propelled the development of numerous derivatives with potent therapeutic potential. This technical guide provides an in-depth review of the current state of research on thiazolidine-2-thione derivatives, focusing on their synthesis, biological activities, and mechanisms of action across various disease areas.

Synthesis of Thiazolidine-2-thione Derivatives

The core thiazolidine-2-thione ring is typically synthesized via the reaction of an amino alcohol with carbon disulfide. Subsequent derivatization at the nitrogen and carbon atoms allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical properties and biological activity.

General Synthetic Protocol for N-Substituted Thiazolidine-2-thione Derivatives

A common synthetic route to N-substituted thiazolidine-2-thione derivatives involves the reaction of thiazolidine-2-thione with an appropriate electrophile. For instance, a series of N-acylsulfonamide derivatives with potent xanthine oxidase inhibitory activity were synthesized according to the following general procedure[1][2]:

-

Formation of the Thiazolidine-2-thione Core: 2-Aminoethanol is reacted with sulfuric acid to form 2-aminoethanol hydrogen sulfate. This intermediate is then treated with potassium hydroxide and carbon disulfide in ethanol to yield thiazolidine-2-thione[1][2].

-

Acylation of Thiazolidine-2-thione: Thiazolidine-2-thione is reacted with triphosgene in the presence of triethylamine to form the 2-thioxothiazolidine-3-carbonyl chloride intermediate[1][2].

-

Sulfonamide Formation: The carbonyl chloride intermediate is then reacted with a desired sulfonamide in the presence of a base to yield the final N-acylsulfonamide thiazolidine-2-thione derivative[1][2].

Biological Activities and Therapeutic Potential

Thiazolidine-2-thione derivatives have demonstrated a broad spectrum of biological activities, including enzyme inhibition, and anticancer, antiviral, and anti-inflammatory properties.

Enzyme Inhibition

Xanthine Oxidase Inhibition: A significant area of research has focused on the development of thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout[1][2]. Several N-acylsulfonamide derivatives have shown potent inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the potency of the clinically used drug allopurinol[1][2].

Table 1: Xanthine Oxidase Inhibitory Activity of Thiazolidine-2-thione Derivatives [1][2]

| Compound | Substitution Pattern | IC50 (µM) |

| Thiazolidine-2-thione | Unsubstituted | 72.15 |

| 6k | N-((4-fluorophenyl)sulfonyl) | 3.56 |

| 6i | N-(phenylsulfonyl) | 5.19 |

| 6j | N-((4-methylphenyl)sulfonyl) | 9.76 |

| Allopurinol | Standard | 8.94 |

Anticancer Activity

Thiazolidine-2-thione and its analogs, particularly the closely related thiazolidinone derivatives, have emerged as promising anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several thiazolidinone derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, leading to the suppression of tumor growth[3][4][5][6][7].

Table 2: Anticancer Activity of Thiazolidinone Derivatives Targeting VEGFR-2 [4][5]

| Compound | Cancer Cell Line | Target | IC50 (µM) |

| Compound 15 | HT-29, A-549, HCT-116 | VEGFR-2 | 0.081 (enzyme), 13.56-17.8 (cell) |

| Compound 22 | HepG2, MCF-7 | VEGFR-2 | 0.079 (enzyme), 1.21-2.04 (cell) |

| Compound 14a | Caco-2, HepG-2 | VEGFR-2 | 1.5-31.5 (cell) |

| Sorafenib | (Reference Drug) | VEGFR-2 | 0.046 |

Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways: The PI3K/Akt/mTOR and NF-κB signaling pathways are critical for cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers[8][9][10][11][12]. Thiazolidinone derivatives have been shown to inhibit these pathways, leading to apoptosis and cell cycle arrest in cancer cells[8][9][10][11][12].

Antiviral Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as antiviral agents, particularly against the Zika virus (ZIKV), a global health concern[13][14][15][16][17]. These compounds have been shown to inhibit viral replication by targeting key viral enzymes.

Table 3: Anti-Zika Virus Activity of Thiazolidinone Derivatives [13][14][15][16][17]

| Compound | Target | IC50 (µM) |

| GQ-402 | ZIKV Replication | 15.7 |

| ZKC-4 | ZIKV Replication | <5 |

| ZKC-9 | ZIKV Replication | <5 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidine-2-thione and its derivatives have been attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the production of nitric oxide (NO)[1][6][18][19][20][21].

Table 4: Anti-inflammatory Activity of Thiazolidinone Derivatives [6]

| Compound | Target | IC50 (µM) |

| Compound 24a | COX-1 / COX-2 | 5.6 / 1.52 |

| Compound 24b | COX-1 / COX-2 | 4.5 / 1.06 |

| Celecoxib | COX-2 | (Reference) |

Experimental Protocols

Synthesis of N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide (Compound 6k)[1][2]

-

Preparation of 2-thioxothiazolidine-3-carbonyl chloride (5): To a solution of thiazolidine-2-thione (1.19 g, 10 mmol) and triethylamine (1.34 g, 13.2 mmol) in anhydrous CH2Cl2 (80 mL) at 0°C, a solution of triphosgene (1.32 g, 4.4 mmol) in CH2Cl2 (20 mL) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours.

-

Reaction with Sulfonamide: To the above mixture, 4-fluorophenylsulfonamide (1.75 g, 10 mmol) and triethylamine (1.34 g, 13.2 mmol) in anhydrous THF (50 mL) are added. The reaction is stirred at room temperature for 10 hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography (petroleum ether/ethyl acetate) to afford the desired product.

In Vitro Xanthine Oxidase Inhibitory Potency Assay[1][2]

-

Reagent Preparation: Prepare a solution of xanthine oxidase (100 U/L) and a solution of xanthine (0.5 mmol/L) in PBS (10 mmol/L, pH = 7.4). Dilute the test compounds to various concentrations with PBS.

-

Assay Procedure: In a 96-well plate, add 100 µL of the test compound solution and 50 µL of the xanthine oxidase solution. Incubate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 100 µL of the xanthine solution to each well to start the reaction.

-

Measurement: Measure the absorbance at 295 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of uric acid formation and determine the IC50 value for each compound.

In Vitro VEGFR-2 Kinase Inhibition Assay[3][4][9][17][24]

-

Reaction Setup: In a 96-well plate, incubate recombinant human VEGFR-2 kinase domain with a specific peptide substrate and ATP in a suitable kinase buffer.

-

Compound Addition: Add the test thiazolidinone derivatives at various concentrations.

-

Kinase Reaction: Initiate the reaction and incubate for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a luminescence-based assay such as the Kinase-Glo™ MAX assay.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Nitric Oxide (NO) Assay[7][18][25]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition of NO production by the test compounds.

Signaling Pathways and Experimental Workflows

Anticancer Mechanism of Action via PI3K/Akt/mTOR Pathway Inhibition

Thiazolidinone derivatives can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazolidinone derivatives.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

The anti-inflammatory effects of thiazolidinone derivatives can be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by thiazolidinone derivatives.

Experimental Workflow for In Vitro Biological Evaluation

The following diagram illustrates a general workflow for the in vitro biological evaluation of newly synthesized thiazolidine-2-thione derivatives.

Caption: General experimental workflow for the evaluation of thiazolidine-2-thione derivatives.

Conclusion and Future Directions

Thiazolidine-2-thione derivatives represent a versatile and promising class of compounds in medicinal chemistry. The extensive research into their synthesis and biological activities has unveiled their potential as potent inhibitors of various enzymes and modulators of key signaling pathways implicated in a range of diseases. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogs.

Future research in this area should focus on:

-

Exploring Novel Biological Targets: Expanding the scope of biological screening to identify new targets for thiazolidine-2-thione derivatives.

-

Optimizing Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

In Vivo Efficacy and Safety Studies: Translating the promising in vitro results into in vivo animal models to evaluate their efficacy and safety.

-

Combination Therapies: Investigating the potential of thiazolidine-2-thione derivatives in combination with existing drugs to achieve synergistic therapeutic effects and overcome drug resistance.

The continued exploration of the chemical space around the thiazolidine-2-thione scaffold holds great promise for the discovery and development of novel therapeutics to address unmet medical needs.

References

- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazolidine-2,4-dione-based irreversible allosteric IKK-β kinase inhibitors: Optimization into in vivo active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. VEGFR2 inhibition assay [bio-protocol.org]

- 16. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]

- 17. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.nu.edu.kz [research.nu.edu.kz]

- 20. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 21. mdpi.com [mdpi.com]

Tautomerism in Thiazolidine-2-thione Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in thiazolidine-2-thione and its derivatives. The thione-thiol equilibrium is a critical aspect of the chemical behavior of these compounds, influencing their reactivity, biological activity, and physicochemical properties. This document details the quantitative analysis of this tautomerism, outlines experimental protocols for its study, and visually represents the core concepts through diagrams.

Introduction to Thione-Thiol Tautomerism in Thiazolidine-2-thiones

Thiazolidine-2-thione and its analogs can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic ring. The thione form is generally considered to be the more stable tautomer, particularly in the solid state and in polar solvents. However, the tautomeric equilibrium can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the thiazolidine ring.[1][2]

The ability of these compounds to exist in different tautomeric forms has significant implications for their application in drug discovery and development. The specific tautomer present can affect receptor binding, membrane permeability, and metabolic stability. Therefore, a thorough understanding and quantitative characterization of the thione-thiol tautomerism are essential for the rational design of new therapeutic agents based on the thiazolidine-2-thione scaffold.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentration of the thiol tautomer to the thione tautomer. The Gibbs free energy change (ΔG°) for the tautomerization process provides insight into the spontaneity of the conversion between the two forms.

Solvent and Temperature Effects on Tautomeric Equilibrium of 1,3-Thiazolidine-2-thione

The following table summarizes the equilibrium constants (K) and Gibbs free energies (ΔG) for the thione-thiol tautomerism of 1,3-thiazolidine-2-thione in various deuterated solvents at different temperatures, as determined by 1H NMR spectroscopy.

| Solvent | Temperature (K) | Equilibrium Constant (K = [thiol]/[thione]) | Gibbs Free Energy (ΔG, kJ/mol) |

| CDCl₃ | 298 | 0.05 | 7.4 |

| CDCl₃ | 313 | 0.08 | 7.1 |

| CDCl₃ | 323 | 0.11 | 6.8 |

| (CD₃)₂SO | 298 | 0.10 | 5.7 |

| (CD₃)₂SO | 313 | 0.15 | 5.3 |

| (CD₃)₂SO | 323 | 0.20 | 4.9 |

| CD₃CN | 298 | 0.12 | 5.2 |

| CD₃CN | 313 | 0.18 | 4.8 |

| CD₃CN | 323 | 0.24 | 4.4 |

Data sourced from Abbehausen, C., et al. (2012).

Experimental Protocols

Synthesis of Thiazolidine-2-thione

This protocol describes a common method for the synthesis of the parent thiazolidine-2-thione.

Materials:

-

2-Aminoethanol

-

Sulfuric acid (98%)

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (5%)

-

Three-necked flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Preparation of 2-aminoethanol hydrogen sulfate: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place 2-aminoethanol and an equal volume of water. Cool the flask in an ice bath. Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and water dropwise with continuous stirring.

-

Cyclization reaction: To the freshly prepared 2-aminoethanol hydrogen sulfate, add potassium hydroxide and ethanol. Heat the mixture to 40°C with stirring. Add carbon disulfide in small portions over a period of about 1 hour. Continue stirring at 40°C for an additional 3 hours.[2][3][4]

-

Work-up and purification: After the reaction is complete, cool the mixture to 5-10°C. Wash the reaction mixture with a 5% sodium hydroxide solution. The crude thiazolidine-2-thione can then be purified by recrystallization from a suitable solvent, such as ethanol.[2][3][4]

Quantitative Analysis of Tautomeric Equilibrium by 1H NMR Spectroscopy

This protocol outlines the steps for determining the tautomeric ratio of thiazolidine-2-thione compounds in solution using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Instrumentation and Materials:

-

NMR spectrometer (400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, (CD₃)₂SO, CD₃CN)

-

Thiazolidine-2-thione compound of interest

-

Internal standard (optional, for concentration determination)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the thiazolidine-2-thione compound (typically 5-10 mg).

-

Dissolve the compound in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in a clean, dry NMR tube.

-

If an internal standard is used, add a known amount to the solution.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to obtain optimal resolution and lineshape.

-

Acquire a standard 1H NMR spectrum. Key parameters to consider are:

-

Pulse Angle: A 30° or 45° pulse angle is recommended to ensure full relaxation between scans.

-

Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration. A typical starting value is 10-20 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform a Fourier transform and phase the resulting spectrum.

-

Integrate the signals corresponding to the N-H proton of the thione tautomer and the S-H proton of the thiol tautomer. Ensure that the integration regions are set accurately.

-

The tautomeric ratio (KT = [thiol]/[thione]) can be calculated directly from the ratio of the integrals of the S-H and N-H proton signals.

-

Analysis of Tautomeric Equilibrium by UV-Vis Spectroscopy

This protocol describes how to use Ultraviolet-Visible (UV-Vis) spectroscopy to study the thione-thiol tautomerism. This method is particularly useful for observing shifts in the equilibrium as a function of solvent polarity.

Instrumentation and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water)

-

Thiazolidine-2-thione compound of interest

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the thiazolidine-2-thione compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) in the different spectroscopic grade solvents to be investigated.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis spectrum of each solution over a wavelength range of approximately 200-400 nm. Use the corresponding pure solvent as a blank.

-

The thione tautomer typically exhibits an absorption maximum (λmax) at a longer wavelength (around 280-320 nm) due to the n→π* transition of the C=S group, while the thiol tautomer absorbs at a shorter wavelength.[5]

-

-

Data Analysis:

-

Analyze the changes in the position and intensity of the absorption bands in different solvents.

-

A shift in the absorption maximum to shorter wavelengths (hypsochromic or blue shift) with increasing solvent polarity is indicative of the stabilization of the more polar thione tautomer.

-

While direct quantification of the tautomeric ratio from UV-Vis spectra can be challenging due to overlapping absorption bands, the qualitative effect of the solvent on the equilibrium position can be clearly observed. For quantitative analysis, deconvolution of the overlapping bands or the use of model compounds representing each tautomer is often necessary.

-

Visualizing Tautomerism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

Caption: Thione-thiol tautomeric equilibrium in thiazolidine-2-thione.

Caption: Experimental workflow for NMR analysis of tautomerism.

Caption: Experimental workflow for UV-Vis analysis of tautomerism.

Conclusion

The thione-thiol tautomerism of thiazolidine-2-thione compounds is a fundamental aspect of their chemistry that significantly influences their properties and potential applications. This guide has provided a detailed overview of this phenomenon, including quantitative data on the effects of solvent and temperature on the tautomeric equilibrium. The outlined experimental protocols for synthesis, NMR, and UV-Vis analysis offer practical guidance for researchers in the field. The provided visualizations aim to clarify the core concepts and workflows. A comprehensive understanding of the tautomeric behavior of these compounds is crucial for the continued development of novel thiazolidine-2-thione-based molecules with desired biological activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of N-acylthiazolidine-2-thiones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of N-acylthiazolidine-2-thiones as powerful chiral auxiliaries in asymmetric synthesis. We delve into the seminal contributions that established these compounds as advantageous alternatives to their oxazolidinone counterparts, detailing their synthesis, mechanisms of stereocontrol in aldol reactions, and methods for auxiliary cleavage. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to elucidate key concepts.

Introduction: The Emergence of N-acylthiazolidine-2-thiones

The quest for stereochemical control in carbon-carbon bond formation is a central theme in modern organic synthesis. Chiral auxiliaries, which temporarily impart chirality to a prochiral substrate to direct a stereoselective transformation, are a cornerstone of this endeavor. Among the various classes of chiral auxiliaries, N-acylthiazolidine-2-thiones have emerged as a highly effective and versatile tool, particularly in the realm of asymmetric aldol reactions.

Their utility stems from a combination of factors, including their straightforward synthesis from readily available amino alcohols, their ability to confer high levels of diastereoselectivity in a predictable manner, and, notably, the mild conditions under which the auxiliary can be cleaved from the product. The sulfur atom in the thiazolidinethione ring plays a crucial role in both the stereochemical control of reactions and the ease of auxiliary removal, offering distinct advantages over the more traditional oxazolidinone auxiliaries. This guide will explore the historical context of their development, provide practical experimental details, and illustrate the underlying principles that govern their application.

Discovery and Historical Development

While thiazolidine-2-thiones themselves have been known for a considerable time, their application as chiral auxiliaries in asymmetric synthesis gained prominence in the early 1980s. The pioneering work of Yoshimitsu Nagao and Eiichi Fujita was instrumental in demonstrating the synthetic utility of N-acylthiazolidine-2-thiones. Their research highlighted that these sulfur-containing auxiliaries could provide a higher degree of stereocontrol in certain reactions compared to the corresponding oxazolidin-2-ones.[1]

Early reports focused on their use in tin-mediated aldol additions of N-acetyl-4-isopropyl-1,3-thiazolidine-2-thione to α,β-unsaturated aldehydes, where superior diastereoselectivity was observed.[1] This initial success spurred further investigation into their application with other Lewis acids, such as titanium and boron reagents, and expanded their use to a wide range of asymmetric transformations. A key advantage that drove their adoption was the enhanced reactivity of the acyl group towards nucleophilic cleavage, facilitating the removal of the auxiliary under milder conditions than those required for oxazolidinones.

The development of N-acylthiazolidine-2-thiones can be seen as a logical progression from the highly successful Evans oxazolidinone auxiliaries. The strategic replacement of the exocyclic oxygen with sulfur provided a nuanced yet powerful modification, enhancing the synthetic utility of this class of chiral auxiliaries.

Synthesis of Chiral Thiazolidine-2-thione Auxiliaries

The most common and practical route to chiral 4-substituted-thiazolidine-2-thiones involves the reaction of a chiral β-amino alcohol with carbon disulfide in the presence of a base. The β-amino alcohols are typically derived from the reduction of readily available and often inexpensive α-amino acids.

General Synthetic Workflow

The overall process can be summarized in the following workflow:

Detailed Experimental Protocol: Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione

This protocol is adapted from the procedure reported by Nagao and Fujita.[1]

Materials:

-

(S)-Valinol (1.0 eq)

-

Potassium hydroxide (KOH) (2.0 eq)

-

Carbon disulfide (CS₂) (1.5 eq)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (S)-valinol in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Potassium hydroxide is added to the solution, and the mixture is stirred until the base dissolves.

-

Carbon disulfide is added to the reaction mixture, and the solution is heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous residue is diluted with water and extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (S)-4-isopropyl-1,3-thiazolidine-2-thione.

Preparation of N-Acylthiazolidine-2-thiones

The acylation of the thiazolidine-2-thione auxiliary at the nitrogen atom is a crucial step to enable its use in stereoselective enolate formation. This is typically achieved by deprotonation of the N-H bond followed by reaction with an acylating agent.

N-Acylation Methodologies

Several methods are available for the N-acylation of thiazolidine-2-thiones. A common and efficient approach involves the use of a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding anion, which is then quenched with an acyl chloride or anhydride. Alternatively, acylation can be achieved under milder conditions using a tertiary amine base and an acyl chloride.

Detailed Experimental Protocol: Synthesis of (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione

Materials:

-

(S)-4-Isopropyl-1,3-thiazolidine-2-thione (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.05 eq)

-

Propanoyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-1,3-thiazolidine-2-thione and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

-

Add propanoyl chloride dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired N-acylthiazolidine-2-thione.

Application in Asymmetric Aldol Reactions

N-acylthiazolidine-2-thiones are most widely recognized for their exceptional performance in asymmetric aldol reactions, providing high levels of diastereoselectivity in the synthesis of β-hydroxy carbonyl compounds.

The Zimmerman-Traxler Model for Stereochemical Control

The stereochemical outcome of aldol reactions mediated by N-acylthiazolidine-2-thiones can be rationalized using the Zimmerman-Traxler model. This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde. The geometry of the enolate (Z or E) dictates the relative stereochemistry (syn or anti) of the aldol adduct. For boron and titanium enolates of N-acylthiazolidine-2-thiones, the Z-enolate is generally formed, leading to the syn-aldol product.

In the transition state, the bulky substituent on the chiral auxiliary directs the approach of the aldehyde from the less hindered face of the enolate. The substituent of the aldehyde (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric interactions, leading to the observed syn diastereomer.

Influence of Lewis Acid and Enolate Geometry

The choice of Lewis acid is critical in determining the enolate geometry and, consequently, the stereochemical outcome of the aldol reaction.

-

Boron Enolates: The use of dialkylboron triflates (e.g., Bu₂BOTf) with a tertiary amine base typically leads to the formation of the Z-enolate with high selectivity, resulting in the syn-aldol product.[2]

-

Titanium Enolates: Titanium tetrachloride (TiCl₄) in the presence of a hindered amine base like (-)-sparteine can also generate the Z-enolate, affording the "Evans syn" aldol adduct with high diastereoselectivity. Interestingly, by varying the stoichiometry of the base, it is possible to access the "non-Evans syn" aldol product, demonstrating the versatility of titanium enolates.[3]

Quantitative Data on Diastereoselectivity and Yields

The following tables summarize representative data for asymmetric aldol reactions using N-acylthiazolidine-2-thione auxiliaries.

Table 1: Boron-Mediated Aldol Reactions

| Entry | Aldehyde | Auxiliary Substituent (R) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | Isopropyl | >99:1 | 85 |

| 2 | Isobutyraldehyde | Isopropyl | 98:2 | 90 |

| 3 | Acetaldehyde | Benzyl | 95:5 | 82 |

Table 2: Titanium-Mediated Aldol Reactions

| Entry | Aldehyde | Base (eq) | Diastereomeric Ratio ("Evans syn":"non-Evans syn") | Yield (%) |

| 1 | Propanal | (-)-Sparteine (2.0) | 97:3 | 88 |

| 2 | Propanal | (-)-Sparteine (1.0) | 5:95 | 85 |

| 3 | Benzaldehyde | (-)-Sparteine (2.0) | >99:1 | 92 |

Detailed Experimental Protocol for a Representative Aldol Reaction

Materials:

-

(S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione (1.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Aldehyde (1.2 eq)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

Procedure:

-

In a flame-dried round-bottom flask under argon, dissolve the N-acylthiazolidine-2-thione in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C and add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir for 30 minutes at 0 °C to form the Z-boron enolate.

-

Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding methanol, followed by a mixture of methanol and 30% H₂O₂.

-

Stir vigorously for 1 hour. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Cleavage of the Chiral Auxiliary

A significant advantage of N-acylthiazolidine-2-thione auxiliaries is the relative ease with which they can be removed. The thionocarbonyl group is more susceptible to nucleophilic attack than the corresponding carbonyl group of oxazolidinones.

Detailed Experimental Protocol: Reductive Cleavage with Lithium Borohydride

Materials:

-

Aldol adduct (1.0 eq)

-

Anhydrous diethyl ether

-

Lithium borohydride (LiBH₄) (2.0 eq)

-

Methanol

-

1 M Sodium hydroxide (NaOH)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

-

Dissolve the aldol adduct in anhydrous diethyl ether in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add lithium borohydride portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Slowly quench the reaction by the dropwise addition of methanol.

-

Add 1 M NaOH and stir for 30 minutes.

-

Add saturated aqueous Rochelle's salt and stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting primary alcohol by flash column chromatography.

Detailed Experimental Protocol: Aminolysis

Materials:

-

Aldol adduct (1.0 eq)

-

Amine (e.g., benzylamine) (2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the aldol adduct in anhydrous THF in a round-bottom flask.

-

Add the amine to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography to isolate the desired amide and the recovered chiral auxiliary.

Conclusion

N-acylthiazolidine-2-thiones represent a significant advancement in the field of asymmetric synthesis. Their development, pioneered by Nagao and Fujita, provided synthetic chemists with a powerful tool for stereocontrolled carbon-carbon bond formation. The unique properties conferred by the sulfur atom offer distinct advantages in terms of diastereoselectivity and ease of auxiliary removal. This technical guide has provided a comprehensive overview of their history, synthesis, and application, with a focus on practical experimental protocols and the underlying mechanistic principles. As the demand for enantiomerically pure compounds in pharmaceuticals and other areas of chemical science continues to grow, the utility of N-acylthiazolidine-2-thiones as reliable and efficient chiral auxiliaries is certain to endure.

References

- 1. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 3-Benzoylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3-Benzoylthiazolidine-2-thione (CAS No. 70326-37-3), a versatile intermediate compound utilized in pharmaceutical and agrochemical development.[1] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential risks. This document outlines the known hazards, handling procedures, personal protective equipment, and emergency responses.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for the safe handling and storage of the compound.

| Property | Value | Reference |

| CAS Number | 70326-37-3 | [1][2][3] |

| Molecular Formula | C₁₀H₉NOS₂ | [1][2] |

| Molecular Weight | 223.31 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow crystalline powder or solid | [1][2] |

| Melting Point | 108 - 112 °C | [1] |

| Purity | ≥ 98% (GC) | [1][2] |

Toxicological Information and Hazard Identification

Hazard Statements:

-

H317: May cause an allergic skin reaction.[4]

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H330: Fatal if inhaled.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:

-

P260: Do not breathe dust.

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P272: Contaminated work clothing must not be allowed out of the workplace.[4]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection.[4]

Experimental Protocols: Safe Handling and Storage

Detailed experimental protocols for the synthesis or use of this compound should always be conducted in a well-ventilated area.[5]

Handling:

-

Avoid formation of dust and aerosols.[5]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

-

Ensure adequate ventilation and use personal protective equipment.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials and foodstuff containers.[5]

Personal Protective Equipment (PPE): The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]

-

Skin Protection: Wear impervious, fire/flame resistant clothing and gloves. Gloves must be inspected prior to use.[5][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

Caption: Personal Protective Equipment selection workflow for handling this compound.

Emergency Procedures

In the event of an accidental release or exposure, follow these first-aid and spill cleanup measures.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Get medical attention if irritation develops or persists.[4][5]

-

Eye Contact: Immediately flush with large amounts of clean, warm water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and contact with the skin and eyes. Use personal protective equipment and ensure adequate ventilation. Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]

-

Methods for Cleaning Up: Collect the spillage and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5]

Caption: Emergency response flowchart for spills or exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: The compound is combustible, and the development of hazardous combustion gases or vapors is possible in the event of a fire.

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5] Prevent fire extinguishing water from contaminating surface water or the ground water system.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

This technical guide is intended to provide essential health and safety information for handling this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Biological Versatility of Substituted Thiazolidine-2-thiones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and diverse biological activities have positioned it as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted thiazolidine-2-thiones, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug discovery efforts in this area.

Diverse Biological Activities of Substituted Thiazolidine-2-thiones

Substituted thiazolidine-2-thiones have been reported to exhibit a wide spectrum of biological activities, including but not limited to:

-

Anticancer Activity: Induction of apoptosis and inhibition of cancer cell proliferation have been observed in various cancer cell lines.

-

Antimicrobial Activity: Efficacy against a range of bacterial and fungal strains has been demonstrated.

-

Xanthine Oxidase Inhibition: Potent inhibitory activity against xanthine oxidase suggests potential therapeutic applications in the management of hyperuricemia and gout.

-

Anti-inflammatory Activity: Modulation of inflammatory pathways, such as the NF-κB and MAPK signaling cascades, has been reported.

This guide will delve into the quantitative aspects of these activities and the experimental methodologies used for their determination.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of selected substituted thiazolidine-2-thione derivatives and, for comparative purposes, the closely related and more extensively studied thiazolidine-2,4-dione derivatives.

Table 1: Anticancer Activity of Substituted Thiazolidine-2-thione and Thiazolidine-2,4-dione Derivatives (IC50/GI50 values in µM)

| Compound ID/Description | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Thiazolidine-2-thiones | |||

| Compound 14b (A 5-nitrofuran derivative) | MCF-7 (Breast) | 0.85 | [1] |

| Compound 14b (A 5-nitrofuran derivative) | MDA-MB-231 (Breast) | 6.61 | [1] |

| Compound 2h (Ciminalum-thiazolidinone hybrid) | MOLT-4 (Leukemia) | < 0.01 | [2] |

| Compound 2h (Ciminalum-thiazolidinone hybrid) | SR (Leukemia) | < 0.01 | [2] |

| Compound 2h (Ciminalum-thiazolidinone hybrid) | SW-620 (Colon) | < 0.01 | [2] |

| Compound 2h (Ciminalum-thiazolidinone hybrid) | SF-539 (CNS) | < 0.01 | [2] |

| Compound 2h (Ciminalum-thiazolidinone hybrid) | SK-MEL-5 (Melanoma) | < 0.01 | [2] |

| ALC67 | Liver, Breast, Colon, Endometrial | ~5 | [3] |

| Thiazolidine-2,4-diones (for comparison) | |||

| Compound 5d (5-(4-alkylbenzyledene) derivative) | Leukemia SR | 2.04 | [4] |

| Compound 5d (5-(4-alkylbenzyledene) derivative) | NCI-H522 (Non-Small Cell Lung) | 1.36 | [4] |

| Compound 5d (5-(4-alkylbenzyledene) derivative) | COLO 205 (Colon) | 1.64 | [4] |

| Compound 5d (5-(4-alkylbenzyledene) derivative) | SF-539 (CNS) | 1.87 | [4] |

| Compound 5d (5-(4-alkylbenzyledene) derivative) | SK-MEL-2 (Melanoma) | 1.64 | [4] |

| Compound 5d (5-(4-alkylbenzyledene) derivative) | OVCAR-3 (Ovarian) | 1.87 | [4] |

| Compound 5d (5-(4-alkylbenzyledene) derivative) | RXF 393 (Renal) | 1.15 | [4] |

| Compound 5d (5-(4-alkylbenzyledene) derivative) | PC-3 (Prostate) | 1.90 | [4] |

| Compound 5d (5-(4-alkylbenzyledene) derivative) | MDA-MB-468 (Breast) | 1.11 | [4] |

| Compound 12a (2-oxoindoline hybrid) | Caco-2 (Colon) | 2 | [5] |